3-Phenylpropanethioamide
Description
Contextualization within Thioamide Chemistry and Derivatives Research
Thioamides are a fascinating class of organosulfur compounds that serve as structural analogs of amides, where the carbonyl oxygen atom is replaced by a sulfur atom. chemrxiv.org This substitution imparts distinct physical and chemical properties. The carbon-sulfur (C=S) double bond in thioamides is longer and weaker than the carbon-oxygen (C=O) bond in amides, and the sulfur atom is larger and more polarizable than oxygen. tandfonline.comnih.gov These differences influence the molecule's geometry, reactivity, and hydrogen-bonding capabilities; thioamides are better hydrogen bond donors but weaker acceptors compared to their amide counterparts. nih.govbohrium.com
The synthesis of thioamides is well-established, with common methods including the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent. acs.org Another notable method is the Willgerodt-Kindler reaction, which typically involves reacting an aryl alkyl ketone with elemental sulfur and an amine to form a thioamide. chemrxiv.org Thioamides exhibit versatile reactivity due to the presence of multiple active centers: two nucleophilic centers on the sulfur and nitrogen atoms and an electrophilic center on the thiocarbonyl carbon atom. acs.org This reactivity makes them valuable intermediates in the synthesis of various heterocyclic compounds. chemrxiv.orgacs.org
Within this chemical landscape, 3-Phenylpropanethioamide emerges as a significant research compound. As a primary thioamide, it serves as a foundational building block for the synthesis of more complex molecules and derivatives. Its simple, yet distinct, structure, featuring a phenylpropyl group attached to the thioamide functional core, allows researchers to explore the fundamental reactivity of the thioamide group and to construct elaborate molecular architectures. Research has shown its utility in creating a variety of derivatives, including N-substituted and oxo-functionalized versions, which are then used in advanced synthetic applications to build complex heterocyclic systems like thiopyrano[2,3-b]quinolines and 2-iminobenzothiolanes. derpharmachemica.comacs.org
Significance of this compound in Contemporary Chemical Science
The importance of this compound in modern chemical science is demonstrated by its application as a key intermediate in both medicinal chemistry and synthetic methodology development. Its role is not just that of a simple precursor but as a strategic component in the assembly of molecules with significant biological or chemical interest.
A prominent example of its significance is its use in the synthesis of novel inhibitors of autotaxin (ATX), an enzyme implicated in various diseases, including cancer and fibrosis. google.com In a patented synthetic route, this compound is used as the starting material, which undergoes reaction with ethyl 2-chloro-3-oxopropanoate to construct a key fragment of the targeted inhibitor. google.com This highlights the compound's value in drug discovery and development programs.
| Property | Value |
|---|---|
| CAS Number | 65680-20-8 sigmaaldrich.com |
| Molecular Formula | C₉H₁₁NS sigmaaldrich.com |
| Molecular Weight | 165.26 g/mol sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
| InChI Key | LDFXFTLANQXFQF-UHFFFAOYSA-N sigmaaldrich.com |
Furthermore, this compound has been instrumental in advancing the understanding of fundamental organic reactions. It is one of the few primary thioamides that has been successfully employed in the Eschenmoser coupling reaction, a powerful tool for carbon-carbon bond formation. beilstein-journals.orgresearchgate.net Historically, primary thioamides were often considered ineffective for this reaction because they could readily dehydrate to form nitriles under the reaction conditions. beilstein-journals.org The successful application of this compound has helped to delineate the factors that govern the competition between the desired coupling reaction and side reactions, thus refining the scope and utility of this important synthetic method. beilstein-journals.org
| Step | Reactants | Reagents/Solvents | Conditions | Product |
|---|---|---|---|---|
| Thionation | 3-Phenylpropanamide | Lawesson's reagent, Dichloromethane (B109758) (DCM) | Stirred at room temperature for 16 hours | This compound google.com |
The compound also serves as a precursor for a range of thioamide derivatives that are subsequently used in palladium-catalyzed domino reactions to create polycyclic aromatic compounds like benzothieno[2,3-b]quinolones. sorbonne-universite.fr These complex structures are of interest in materials science and medicinal chemistry, and the development of efficient synthetic routes starting from a simple, accessible molecule like this compound is a significant achievement in synthetic organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpropanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFXFTLANQXFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408828 | |
| Record name | 3-phenylpropanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65680-20-8 | |
| Record name | 3-phenylpropanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpropanethioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 3 Phenylpropanethioamide
Classical and Established Synthetic Routes
Traditional methods for synthesizing 3-phenylpropanethioamide often rely on fundamental organic reactions, providing a solid foundation for its preparation.
Approaches Involving Phenylpropanoic Acid Derivatives and Thioamide Precursors
A primary and straightforward route to this compound involves the conversion of 3-phenylpropanoic acid or its derivatives. foodb.ca This typically begins with the activation of the carboxylic acid, for instance, by converting it into an acid chloride or ester. This activated intermediate is then reacted with a source of sulfur and nitrogen, such as ammonium (B1175870) polysulfide or by first forming the corresponding amide, 3-phenylpropanamide, which is subsequently thionated.
Alternatively, the synthesis can proceed through the use of thioamide precursors. For example, α-chloroamides can be synthesized from 2-chloropropionyl chloride and an appropriate amine. These intermediates then undergo nucleophilic substitution with a thiol to yield α-thioamides. rsc.org While not a direct synthesis of this compound, this methodology highlights the use of thioamide precursors in the formation of related structures.
Multi-Step Organic Synthesis Paradigms
The synthesis of this compound can be embedded within a broader multi-step synthesis framework, where the target molecule is assembled through a sequence of reactions. core.ac.ukyoutube.comsathyabama.ac.inlibretexts.orgsavemyexams.com This approach allows for the construction of the carbon skeleton and the introduction of the thioamide functionality at a strategic point. For instance, a synthesis might start from a simpler aromatic compound like benzene (B151609), which is first functionalized to introduce the three-carbon side chain, followed by the conversion of a terminal functional group into the thioamide. Retrosynthetic analysis is a key tool in designing such multi-step syntheses, allowing chemists to work backward from the target molecule to identify suitable starting materials and reaction pathways. youtube.com
Reagent-Specific Syntheses (e.g., Lawesson's Reagent-Mediated Thionation)
A highly effective and widely used method for the synthesis of thioamides, including this compound, is the thionation of the corresponding amide, 3-phenylpropanamide, using Lawesson's reagent. chemspider.comorganic-chemistry.orgencyclopedia.pubresearchgate.net Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a powerful thionating agent that efficiently converts carbonyl groups into thiocarbonyl groups. organic-chemistry.orgresearchgate.net The reaction is typically carried out by treating the amide with Lawesson's reagent in an appropriate solvent, such as tetrahydrofuran (B95107) (THF) or toluene (B28343). chemspider.com While the reaction can be conducted at elevated temperatures, using THF as a solvent may allow the reaction to proceed at room temperature. chemspider.com This method is often preferred over others due to its relatively mild conditions and high yields. organic-chemistry.org
| Reagent | Conditions | Yield | Reference |
| Lawesson's Reagent | THF, room temperature | 86% | chemspider.com |
Modern and Advanced Synthetic Approaches
Contemporary synthetic chemistry offers more sophisticated methods for the preparation of this compound and related thioamides, often employing catalysts to achieve higher efficiency and selectivity.
Metal-Catalyzed Transformations (e.g., Cu(II)-Catalyzed Cyclization)
Transition metal catalysis has emerged as a powerful tool in organic synthesis. While direct examples of Cu(II)-catalyzed synthesis of this compound are not prevalent in the provided search results, related copper-catalyzed reactions highlight the potential of this approach. For instance, copper-catalyzed cyclization reactions of various substrates are well-documented for forming heterocyclic structures. nsf.govrsc.org Specifically, copper-catalyzed reactions involving thioamides have been reported, such as the synthesis of benzo[b]thiolanes from 2-(2-bromoaryl)-2-cyano-N-phenylpropanethioamides. vulcanchem.com These examples suggest the feasibility of developing copper-catalyzed methods for the synthesis of acyclic thioamides like this compound, potentially through cross-coupling or other catalyzed transformations.
Metal-Free and Catalyst-Free Reaction Systems
In a move towards more sustainable and environmentally friendly chemistry, metal-free and catalyst-free synthetic methods are gaining increasing attention. nih.govbeilstein-journals.orgrsc.orgnih.govfrontiersin.orgfrontiersin.orgchemrxiv.orgopenmedicinalchemistryjournal.com These approaches avoid the use of potentially toxic and expensive metal catalysts. For the synthesis of thioamides, this could involve the development of novel reagents or reaction conditions that promote the desired transformation without a catalyst. For instance, microwave-assisted organic synthesis has been shown to accelerate reactions and often proceeds under catalyst-free conditions. frontiersin.org While specific catalyst-free methods for the direct synthesis of this compound are not detailed in the provided results, the general trend in organic synthesis points towards the exploration of such routes.
Environmentally Conscious Synthetic Considerations (e.g., Green Chemistry Principles)
The synthesis of thioamides, including this compound, is increasingly being guided by the principles of green chemistry, which aim to reduce environmental impact, minimize waste, and improve efficiency. rsc.orgrsc.org Traditional methods for thioamide synthesis often involve toxic organic solvents, expensive reagents, and harsh reaction conditions. rsc.org In contrast, modern approaches focus on developing more sustainable and environmentally benign protocols.
A significant advancement in this area is the use of deep eutectic solvents (DESs) as an alternative to conventional volatile organic solvents. rsc.org For instance, a choline (B1196258) chloride-urea-based DES has been successfully employed as both the solvent and catalyst for the synthesis of various thioamides via the Willgerodt–Kindler reaction. rsc.org This reaction typically involves the condensation of a carbonyl compound, an amine, and elemental sulfur. rsc.org The use of a DES in this context offers several advantages, including biodegradability, reduced energy consumption, mild reaction conditions (45–60 °C), and high yields (76–93%). rsc.org Furthermore, the DES can often be recycled and reused multiple times without a significant loss of activity, which aligns with the principles of atom economy and waste reduction. rsc.org
Another green solvent that has proven effective for thioamide synthesis is glycerol (B35011). researchgate.net As a biodegradable and benign solvent, glycerol can serve as an efficient medium for catalyst-free, one-pot multi-component synthesis of thioamides. researchgate.net These green methodologies avoid hazardous reagents and strenuous work-up procedures, contributing to a more sustainable synthetic process. rsc.orgresearchgate.net
The core principles of green chemistry applicable to this compound synthesis are summarized below:
| Green Chemistry Principle | Application in Thioamide Synthesis |
| Use of Safer Solvents | Employing biodegradable and low-toxicity solvents like deep eutectic solvents (DES) or glycerol instead of volatile organic compounds. rsc.orgrsc.orgresearchgate.net |
| Energy Efficiency | Conducting reactions at lower temperatures (e.g., 45-60°C in DES) to reduce energy consumption. rsc.org |
| Catalysis | Utilizing the solvent itself (e.g., DES) as a catalyst or developing catalyst-free reactions to avoid toxic metal catalysts. rsc.orgresearchgate.net |
| Waste Prevention | Designing syntheses with high yields and recyclability of solvents and catalysts to minimize waste generation. rsc.org |
| Atom Economy | Favoring multi-component reactions like the Willgerodt–Kindler reaction that incorporate a high proportion of starting materials into the final product. rsc.org |
By adopting these environmentally conscious strategies, the synthesis of this compound can be made significantly more sustainable and efficient.
Scalable Synthesis and Process Optimization
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on scalability and process optimization. This involves developing a synthetic route that is not only efficient and high-yielding but also cost-effective, safe, and environmentally sustainable at a larger manufacturing scale. gd3services.com
Optimization for Large-Scale Production and Industrial Relevance
Optimizing a synthetic process for industrial relevance requires a multi-faceted approach. The primary goal is to maximize efficiency and yield while minimizing costs and operational complexity. gd3services.comresearchgate.net For the synthesis of this compound, this involves refining parameters established at the laboratory scale to ensure they are viable for large-scale fermentors or reactors, which can range from 500 to over 2000 liters. biopharminternational.com
Key optimization strategies include:
Route Scouting and Minimizing Steps: Selecting the most efficient synthetic pathway with the fewest possible steps to reduce material loss and processing time. gd3services.com
Reaction Condition Optimization: Systematically adjusting parameters such as temperature, pressure, pH, and reaction time to maximize product yield and purity while minimizing side reactions. yd-labs.com
Reagent and Solvent Selection: Choosing readily available, low-cost, and low-toxicity reagents and solvents. The elimination or minimization of techniques like silica (B1680970) gel chromatography, which is not always practical on a large scale, is a key consideration. gd3services.com
Downstream Processing: Developing efficient and scalable methods for product isolation and purification, such as crystallization or extraction, to replace lab-scale techniques. yd-labs.com
The following table outlines critical parameters for process optimization in the scalable synthesis of this compound.
| Parameter | Optimization Goal | Industrial Implication |
| Starting Materials | Use of low-cost, readily available precursors. | Reduces overall manufacturing cost. gd3services.com |
| Solvent | Minimize volume; use of green, recyclable solvents. | Lowers cost and environmental impact. gd3services.com |
| Temperature | Avoid cryogenic temperatures or excessive heating. | Reduces energy consumption and equipment costs. gd3services.com |
| Yield | Maximize the conversion of reactants to product. | Increases process efficiency and cost-effectiveness. gd3services.com |
| Cycle Time | Shorten the duration of the entire process. | Increases plant throughput and capacity utilization. nih.gov |
| Purification | Avoid chromatographic methods in favor of crystallization or extraction. | Simplifies downstream processing and reduces solvent waste. gd3services.com |
By systematically addressing these factors, a robust and economically viable manufacturing process for this compound can be developed.
Integration of Continuous Flow and Automated Synthesis Technologies
Continuous flow chemistry represents a paradigm shift from traditional batch processing and offers significant advantages for the large-scale synthesis of fine chemicals, including this compound. researchgate.net In a continuous flow system, reactants are pumped through a network of tubes or microreactors, where the reaction occurs. This technology allows for superior control over reaction parameters, enhanced safety, and potential for automation. researchgate.netresearchgate.net
The integration of continuous flow technology can address many challenges associated with scaling up batch reactions. For instance, the high surface-area-to-volume ratio in microreactors enables highly efficient heat transfer, allowing for rapid temperature changes and the safe handling of highly exothermic reactions that would be hazardous in large batch reactors. umontreal.ca Furthermore, generating hazardous intermediates in situ for immediate consumption avoids the need to store large quantities of unstable or toxic compounds. researchgate.net
Automated synthesis platforms, often integrated with continuous flow systems, can further enhance efficiency. These systems can perform multi-step syntheses in an uninterrupted sequence, telescoping several transformations into a single, continuous operation. umontreal.ca This approach has been successfully applied to the synthesis of various complex molecules and could be adapted for this compound production. umontreal.canih.gov Automation allows for precise control, real-time monitoring, and data-driven optimization of the manufacturing process. researchgate.net
A comparison of batch and continuous flow synthesis highlights the potential benefits for industrial production.
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Poor, especially at large scale. | Excellent due to high surface-area-to-volume ratio. umontreal.ca |
| Safety | Risks associated with large volumes of hazardous materials and exotherms. | Improved safety by using small reactor volumes and generating hazardous species in situ. researchgate.net |
| Scalability | Often requires re-optimization for larger vessels. | Scaled by running the system for longer durations ("scaling out"). umontreal.ca |
| Control | Limited control over mixing and temperature gradients. | Precise control over reaction time, temperature, and stoichiometry. researchgate.net |
| Automation | More complex to fully automate. | Readily integrated with automated control and monitoring systems. researchgate.netnih.gov |
| Footprint | Requires large reactors and significant plant space. | More compact, requiring less physical space. |
The adoption of continuous flow and automated technologies could provide a safer, more efficient, and highly controlled manufacturing process for the industrial-scale synthesis of this compound.
Chemical Reactivity, Reaction Mechanisms, and Transformations of 3 Phenylpropanethioamide
Fundamental Reactivity Patterns of the Thioamide Moiety
The thioamide group is a unique functional group, analogous to an amide but with a sulfur atom replacing the carbonyl oxygen. This substitution imparts distinct reactivity. The carbon-sulfur double bond is weaker and more polarizable than a carbon-oxygen double bond, making the sulfur atom both a good nucleophile and a site for oxidative attack.
Thioamides are susceptible to oxidation, a reactivity pattern that can be harnessed for various synthetic transformations. While specific studies on the direct oxidation of 3-phenylpropanethioamide to its corresponding sulfoxide (B87167) (S-oxide) and sulfone (S,S-dioxide) are not extensively detailed in the available literature, the general reactivity of thioamides suggests these transformations are feasible. Oxidation of thioamides can lead to various products depending on the oxidant and reaction conditions. For instance, oxidative cyclization of N-phenylbenzothioamide can lead to benzothiazoles. acs.org In some cases, oxidation can be part of a degradation pathway. researchgate.net
The reduction of the thioamide group is a valuable transformation for the synthesis of amines. General methods for thioamide reduction can convert the C=S group into a CH2 group. For example, the reduction of butenolides, another class of unsaturated compounds, has been applied in total synthesis. acs.org While specific protocols for this compound are not widely published, typical reducing agents like lithium aluminum hydride or catalytic hydrogenation are known to reduce thioamides to their corresponding amines. The reaction proceeds via the reduction of the carbon-sulfur double bond.
The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS). leah4sci.com In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comfscj.edu The substituent already present on the ring—in this case, the -CH2CH2CSNH2 group—directs the position of the incoming electrophile.
The 3-propanethioamide substituent is an alkyl-type group attached to the ring. Alkyl groups are generally activating and ortho-, para-directing. This is because they donate electron density to the ring through an inductive effect, stabilizing the carbocation intermediate (the sigma complex) formed during the attack, particularly when the attack is at the ortho or para positions. leah4sci.comfscj.edu Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on this compound are expected to yield predominantly a mixture of ortho- and para-substituted products. leah4sci.comlibretexts.org
| EAS Reaction | Typical Reagents | Expected Products |
| Nitration | HNO₃, H₂SO₄ | 1-(2-nitrophenyl)propan-3-thione & 1-(4-nitrophenyl)propan-3-thione |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1-(2-halophenyl)propan-3-thione & 1-(4-halophenyl)propan-3-thione |
| Sulfonation | SO₃, H₂SO₄ | 2-(3-thioxopropyl)benzenesulfonic acid & 4-(3-thioxopropyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(ortho-acylphenyl)propan-3-thione & 1-(para-acylphenyl)propan-3-thione |
Advanced Reaction Pathways Involving this compound
Beyond fundamental transformations, this compound is a known reactant in more complex, named reactions, demonstrating its utility in the construction of intricate molecular architectures.
The Eschenmoser coupling reaction is a powerful method for carbon-carbon bond formation that converts a thioamide into an enamine or related β-enaminocarbonyl derivative through a sulfide (B99878) contraction mechanism. chem-station.combeilstein-journals.org The reaction typically involves the S-alkylation of the thioamide with an α-halocarbonyl compound, followed by sulfur extrusion, often promoted by a thiophile like triphenylphosphine (B44618) or triisopropyl phosphite (B83602). chem-station.combeilstein-journals.org
This compound has been successfully utilized as a primary thioamide component in Eschenmoser coupling reactions. beilstein-journals.orgresearchgate.net The use of primary thioamides in ECR can be challenging, as they can readily undergo side reactions to form nitriles. beilstein-journals.orgbeilstein-journals.org However, under appropriate conditions, such as using polar aprotic solvents like DMF or MeCN, the reaction proceeds smoothly. beilstein-journals.orgnih.gov In some cases, the reaction can proceed efficiently even without a base or an external thiophilic agent. beilstein-journals.orgresearchgate.net The reaction's success is highly dependent on the solvent and the structure of the reactants. d-nb.info
The general scheme for the Eschenmoser coupling of this compound is as follows:
Step 1: S-Alkylation: The sulfur atom of this compound acts as a nucleophile, attacking an α-halocarbonyl compound (e.g., an α-bromo ketone) to form an α-thioiminium salt intermediate. chem-station.com
Step 2: Deprotonation & Cyclization: A base removes a proton from the carbon alpha to the original carbonyl group, creating an enolate which then attacks the iminium carbon to form a three-membered thiirane (B1199164) (episulfide) ring. beilstein-journals.org
Step 3: Sulfur Extrusion: The thiirane intermediate spontaneously eliminates elemental sulfur, often facilitated by a thiophilic reagent, to yield the final enamine product. chem-station.comnih.gov
The key intermediate in the Eschenmoser coupling reaction is the α-thioiminium salt, formed from the initial S-alkylation of the thioamide. beilstein-journals.orgbeilstein-journals.org The fate of this intermediate determines the final product distribution, which can include the desired Eschenmoser coupling product, a thiazole (B1198619), or a nitrile. researchgate.netbeilstein-journals.org
The balance between the acidity of the nitrogen and carbon atoms in the α-thioiminium salt is a critical factor for a successful Eschenmoser coupling. researchgate.netbeilstein-journals.org
Deprotonation at the nitrogen atom leads to an imidothioate, which can cyclize to form a thiazole or undergo base-catalyzed elimination to yield a nitrile. beilstein-journals.org
For the Eschenmoser coupling to proceed, deprotonation must occur at the α-carbon of the alkylating agent to form a carbanion. beilstein-journals.orgd-nb.info This carbanion then attacks the iminium carbon, leading to the thiirane intermediate. beilstein-journals.orgnih.gov
The choice of solvent plays a crucial role in influencing these acidities and reaction pathways. Polar aprotic solvents like DMF or DMSO are favored as they facilitate the formation of the α-thioiminium salt and the subsequent C-deprotonation required for the coupling reaction. beilstein-journals.orgnih.govd-nb.info Recent studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have provided deeper insights into the reaction mechanism, even detecting elusive polysulfide species that may play a role in product formation in thiophile-free reactions. nih.govresearchgate.net
Eschenmoser Coupling Reactions (ECR)
Influence of Reaction Parameters on Product Distribution (Base, Solvent, Thiophile, Temperature)
The outcome of reactions involving this compound can be significantly influenced by the choice of reaction parameters such as the base, solvent, presence of a thiophile, and temperature. These factors can dictate the distribution of products by favoring one reaction pathway over another.
For instance, in the context of the Eschenmoser coupling reaction, which has been explored with primary thioamides like this compound, the reaction conditions are critical. beilstein-journals.orgnih.gov The use of a strong base like a methoxide (B1231860) in a chlorinated solvent such as chloroform (B151607) (CHCl3) or dichloromethane (B109758) (CH2Cl2) tends to favor the formation of the Eschenmoser coupling product. nih.gov In contrast, conducting the reaction in solvents like toluene (B28343) or refluxing ethanol (B145695), particularly in the absence of a strong base or in the presence of a weak base like pyridine, steers the reaction towards the formation of thiazole derivatives. nih.gov
The addition of a thiophile, a substance that has a strong affinity for sulfur, can also alter the reaction course. In some cases, the presence of a thiophile like trimethyl phosphite did not promote the desired Eschen-moser coupling and instead led to a decrease in the yield of other products. beilstein-journals.orgnih.gov Temperature is another crucial parameter; slightly elevated temperatures have been found to be optimal for certain Eschenmoser coupling reactions. beilstein-journals.org
The interplay of these parameters is essential for controlling the chemoselectivity of reactions involving this compound and directing the synthesis towards a specific desired product.
Competitive Reaction Pathways (e.g., Nitrile Formation, Hantzsch Thiazole Synthesis)
Due to the versatile reactivity of the thioamide group, this compound can undergo several competitive reaction pathways. Two prominent examples are the formation of nitriles and the Hantzsch thiazole synthesis. beilstein-journals.orgnih.gov
Primary thioamides, including this compound, are known to be susceptible to transformation into nitriles under certain reaction conditions, particularly those typical for the Eschenmoser coupling reaction. beilstein-journals.orgnih.gov This transformation represents a significant competing pathway that can reduce the yield of the desired coupling product. The elimination to form a nitrile is often catalyzed by a base. beilstein-journals.org
The Hantzsch thiazole synthesis is another well-established competitive pathway. beilstein-journals.orgnih.gov This reaction involves the cyclization of an intermediate imidothioate, which is formed by the deprotonation of the thioamide nitrogen. beilstein-journals.org The imidothioate can then cyclize to form a five-membered thiazoline (B8809763) ring, which subsequently eliminates a leaving group to yield the aromatic thiazole. beilstein-journals.org The formation of thiazoles is particularly favored in solvents like toluene or refluxing ethanol and in the presence of a weak base or no base at all. nih.gov The balance between the acidity of the nitrogen and carbon atoms in the intermediate α-thioiminium salt is a key factor that determines whether the reaction proceeds via the Eschenmoser coupling pathway or the Hantzsch thiazole synthesis. beilstein-journals.orgnih.gov
The following table summarizes the influence of reaction conditions on the competition between the Eschenmoser Coupling Reaction (ECR) and Hantzsch Thiazole Synthesis.
| Reaction Condition | Favored Pathway | Product Type | Reference |
| Strong Base (e.g., methoxide) in Chlorinated Solvent | Eschenmoser Coupling | ECR Product (XIV) | nih.gov |
| Weak Base (e.g., pyridine) or No Base in Toluene/Ethanol | Hantzsch Thiazole Synthesis | Thiazole/Thiazol-4-one (XI/XIII) | nih.gov |
Carbene and Diazo Compound Reactivity
The thioamide functionality of this compound can react with carbenes and diazo compounds, leading to the formation of reactive intermediates and subsequent intramolecular cyclizations.
Formation and Reactivity of Thiocarbonyl Ylides
The reaction of this compound with diazo compounds can lead to the formation of thiocarbonyl ylides. uzh.ch For example, in a reaction with diazoacetophenone, an intermediate thiocarbonyl ylide was formed. uzh.ch These ylides are reactive intermediates that can undergo various subsequent transformations. uzh.chbaranlab.org The formation of thiocarbonyl ylides can also be achieved through the reaction with carbenes generated from other precursors, such as dichlorocarbene (B158193) from chloroform. uzh.ch The reactivity of these ylides is often dependent on their structure, with common applications including the synthesis of thiiranes and participation in 1,3-dipolar cycloaddition reactions. baranlab.org
Intramolecular Heterocyclization Leading to 1,3-Thiazole Derivatives
Following the formation of a thiocarbonyl ylide intermediate from the reaction of this compound with a diazo compound, intramolecular heterocyclization can occur to yield 1,3-thiazole derivatives. uzh.ch In a specific instance involving the reaction with diazoacetophenone, the intermediate thiocarbonyl ylide underwent a novel intramolecular cyclization to form a 1,3-thiazole derivative. uzh.ch This pathway provides a route to functionalized thiazole ring systems, which are significant scaffolds in medicinal chemistry. nih.gov The Hantzsch thiazole synthesis, a classic method for preparing thiazoles, involves the reaction of a thioamide with an α-haloketone. mdpi.commdpi.com However, intramolecular cyclizations of thioamide derivatives also serve as a key strategy for synthesizing dihydrothiazoles (thiazolines and thiazolidines). mdpi.com
Ullmann-Type Coupling and Cycloaddition Chemistry
This compound derivatives can participate in Ullmann-type coupling reactions, a versatile method for forming carbon-heteroatom and carbon-carbon bonds, typically catalyzed by copper. organic-chemistry.org
Chemoselective Intramolecular S-Arylation
A notable application of Ullmann-type chemistry involving thioamides is the chemoselective intramolecular S-arylation. In this process, the sulfur atom of the thioamide acts as a nucleophile, attacking an aryl halide within the same molecule to form a new carbon-sulfur bond and create a cyclic structure. This reaction has been successfully demonstrated for the synthesis of 2-iminobenzothiolanes from α-trisubstituted thioamides. nih.govacs.org
The reaction is highly chemoselective, with the more nucleophilic sulfur center reacting in preference to the nitrogen center of the thioamide. nih.govacs.org The proposed mechanism involves the initial formation of a copper(I) thiolate complex, which then undergoes an intramolecular oxidative addition to form a copper(III) intermediate, followed by reductive elimination to yield the S-arylated product. nih.govacs.org This method has been shown to be effective for a range of substituted thioamides, providing good to excellent yields of the corresponding benzo[b]thiolane derivatives. nih.govacs.org The optimization of reaction conditions, such as temperature and the choice of copper salt and base, is crucial for achieving high yields. acs.org Interestingly, in some cases, the reaction proceeds efficiently without the need for a ligand. acs.org
The following table presents data on the optimization of the intramolecular S-arylation of a model thioamide substrate.
| Entry | Copper Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuI | KOtBu | 1,10-phenanthroline | RT | 24 | 20 | acs.org |
| 3 | CuI | KOtBu | 1,10-phenanthroline | 90 | 12 | 68 | acs.org |
| 4 | CuI | KOtBu | - | 90 | 12 | 77 | acs.org |
[3+2] Cycloaddition Reactions and Dipolarophile Characteristics
The [3+2] cycloaddition is a significant reaction in organic chemistry that forms a five-membered ring from a 1,3-dipole and a dipolarophile. wikipedia.org In this context, the thioamide functional group can act as the dipolarophile, reacting with various 1,3-dipoles. This type of reaction is a powerful tool for the synthesis of five-membered heterocycles. wikipedia.orguchicago.edu The reaction proceeds in a concerted manner, where the configuration of both the 1,3-dipole and the dipolarophile is retained in the product, indicating a highly ordered transition state. wikipedia.org
Thioamides, including derivatives like this compound, can participate in [3+2] cycloaddition reactions. For instance, β-oxothioamides have been shown to react with hydrazonoyl chlorides in the presence of a Lewis acid catalyst to yield (Z)‐1,3,4‐thiadiazol‐2(3H)‐ylidenes stereoselectively. researchgate.net This reaction involves the in-situ generation of a nitrilimine from the hydrazonoyl chloride, which then acts as the 1,3-dipole. researchgate.net
The general mechanism of a [3+2] cycloaddition involves the interaction of the frontier molecular orbitals (FMOs) of the 1,3-dipole and the dipolarophile. wikipedia.org These reactions can be classified into three types based on the relative energies of these orbitals. wikipedia.org The reactivity and regioselectivity of the cycloaddition are governed by both electronic and steric factors. wikipedia.org While specific studies focusing solely on this compound as a dipolarophile are not extensively detailed in the provided results, the reactivity of the thioamide group suggests its potential to undergo such cycloadditions with suitable 1,3-dipoles.
Table 1: Examples of [3+2] Cycloaddition Reactions with Thioamide-related Structures
| 1,3-Dipole | Dipolarophile | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Nitrilimine (from hydrazonoyl chloride) | β-oxothioamide | (Z)‐1,3,4‐thiadiazol‐2(3H)‐ylidene | Lewis acid | researchgate.net |
| Azomethine ylide | Alkyne | Dihydropyrrole | Thermal | sci-rad.com |
| Nitrile oxide | Sulfinylaniline | Thiatriazole derivative | Mild conditions | sci-rad.com |
| Azide | Alkyne | 1,2,3-Triazole | Thermal | wikipedia.orgsci-rad.com |
| N,N-disubstituted hydrazine | Alkynoate | Substituted pyrazole | Cu2O, Cs2CO3, Toluene, Air | organic-chemistry.org |
Photochemical and Photocatalytic Transformations of Thioamide Derivatives
Thioamides exhibit unique photochemical properties due to the nature of the thioamide bond. nih.gov The carbon-sulfur double bond (C=S) has a lower energy absorption maximum in the UV-Vis spectrum compared to the carbonyl group (C=O) of amides, making thioamides susceptible to transformations under visible light. nih.gov
Light-Induced Cyclization, Oxidation, and Dehalogenation
Visible light can induce various transformations in thioamides, including cyclization reactions. For example, primary thioamides can undergo aerobic oxidative cyclization in the presence of a photoredox catalyst like Eosin Y to form 1,2,4-thiadiazoles. researchgate.net This process involves the formation of C-N and C-S bonds in a one-pot operation under mild conditions. researchgate.net The mechanism is thought to proceed through a single-electron-transfer (SET) process from the excited state of the thioamide, leading to the formation of a thioamidyl radical. researchgate.net
Light-induced intramolecular cyclization of thioamides can also lead to the synthesis of other heterocyclic systems. For instance, the intramolecular hydrofunctionalization of allylic thioamides can produce 2-thiazolines, a reaction facilitated by an acridinium (B8443388) salt photocatalyst. unica.it Furthermore, visible light-induced annulation of benzothioamides with sulfoxonium ylides has been developed to construct thiazole derivatives under photocatalyst-free conditions. nih.gov In this case, the benzothioamide itself can act as the photocatalyst. nih.gov
Irradiation of thioamide derivatives can also lead to oxidation. The oxidation of a heterocyclic thioamide, 4,6-dimethyl-2-mercaptopyrimidine, by a silver(II)-cyclam complex is influenced by pH and proceeds through the formation of a thiyl radical (RS•) which then dimerizes. tandfonline.com While not a direct photochemical reaction, it highlights the susceptibility of the thiol/thiolate form of thioamides to oxidation.
Photocatalytic C–H Functionalization (e.g., Oxidative Thiolation)
Photocatalytic C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct modification of C-H bonds under mild conditions. nih.govepfl.ch Thioamides can undergo intramolecular C-H thiolation to form benzothiazoles through photocatalytic methods. thieme-connect.com This transformation can be achieved using various photocatalysts, including Rose Bengal, under visible light irradiation. thieme-connect.com
The mechanism for the intramolecular C-H thiolation to form benzothiazoles is proposed to involve an initial oxidation at the sulfur atom to form a thiyl radical cation. thieme-connect.com This is followed by an intramolecular cyclization onto an aromatic ring. thieme-connect.com This process represents an efficient way to construct the benzothiazole (B30560) scaffold, which is present in many biologically active compounds. beilstein-journals.org
Furthermore, photocatalytic oxidative C-H thiolation can also occur intermolecularly. For example, the sulfenylation of indoles with thioamides has been reported. thieme-connect.com Interestingly, mechanistic studies suggest that the role of the sulfur radical can differ depending on the reaction, acting as an electrophilic radical in benzothiazole formation and a nucleophilic radical in indole (B1671886) sulfenylation. thieme-connect.com
Table 2: Summary of Photochemical and Photocatalytic Transformations of Thioamides
| Reaction Type | Substrate | Product | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Light-Induced Oxidative Cyclization | Primary Thioamides | 1,2,4-Thiadiazoles | Eosin Y, Visible Light, Air | Aerobic, mild conditions, formation of C-N and C-S bonds. | researchgate.net |
| Light-Induced Annulation | Benzothioamides and Sulfoxonium Ylides | Thiazole Derivatives | Visible Light (Photocatalyst-free) | Benzothioamide acts as a dual-role catalyst. | nih.gov |
| Photocatalytic Intramolecular C-H Thiolation | N-Arylthioamides | Benzothiazoles | Rose Bengal, Visible Light, O2 | Forms benzothiazoles via an electrophilic sulfur radical. | thieme-connect.com |
| Photocatalytic Intermolecular C-H Thiolation | Indoles and Thioamides | Sulfenylated Indoles | Photocatalyst, Visible Light | Proceeds via a nucleophilic sulfur radical. | thieme-connect.com |
| Electrochemical C-H Thiolation | N-(hetero)arylthioamides | Benzothiazoles and Thiazolopyridines | TEMPO (catalyst), Electrolysis | Metal- and reagent-free dehydrogenative coupling. | acs.org |
Theoretical and Computational Investigations of 3 Phenylpropanethioamide
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to elucidate the behavior of electrons and nuclei within a molecule. These methods are fundamental to understanding the intrinsic properties of 3-Phenylpropanethioamide.
While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology can be illustrated using studies on analogous compounds. For instance, DFT calculations on similar thione-containing molecules, such as 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, have been used to optimize molecular geometry and calculate the electronic band structure. rsc.org In such studies, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. nih.gov
A typical DFT analysis for this compound would involve:
Geometry Optimization: Finding the lowest energy arrangement of atoms.
Frequency Calculation: Confirming the optimized structure is a true energy minimum.
Electronic Property Calculation: Determining HOMO-LUMO energies, molecular electrostatic potential (MEP), and atomic charges.
The MEP map, for example, would identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For a thioamide, the sulfur atom is expected to be a nucleophilic site, while the N-H proton is electrophilic.
Table 1: Representative DFT-Calculated Electronic Properties for a Thioamide Analogue (3-amino-propene thial) Data extrapolated from analogous systems for illustrative purposes.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures overall polarity |
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results and structural elucidation. nih.govschrodinger.com For this compound, DFT calculations can predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. nih.govfaccts.de
Conformational analysis is another crucial aspect, as flexible molecules like this compound can exist in multiple spatial arrangements (conformers). nih.govmdpi.com Computational modeling can identify the most stable conformers and the energy barriers between them. ethz.ch This is often achieved by systematically rotating the single bonds in the molecule and calculating the energy of each resulting structure. For this compound, key rotations would occur around the C-C bonds of the propyl chain and the C-N bond of the thioamide group. Studies on related flexible molecules have shown that even small energy differences (less than 2 kcal/mol) between conformers can be accurately computed, suggesting that multiple conformations might be present at room temperature. ethz.ch
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Based on typical values for analogous functional groups.
| Spectroscopy Type | Key Predicted Signal | Structural Assignment |
| IR | ~3300 cm⁻¹ | N-H stretch |
| ~1650 cm⁻¹ | C=S stretch (Thioamide I band) | |
| ~1300 cm⁻¹ | C-N stretch (Thioamide II band) | |
| ¹H NMR | 7.2-7.4 ppm | Phenyl ring protons |
| ~9.0 ppm | Thioamide N-H proton | |
| 2.5-3.0 ppm | CH₂ protons adjacent to phenyl and thioamide | |
| ¹³C NMR | ~200 ppm | C=S (Thioamide carbon) |
| 126-140 ppm | Phenyl ring carbons |
Mechanistic Insights from Computational Modeling
Beyond static properties, computational modeling provides dynamic insights into how this compound might behave in chemical reactions.
Understanding a chemical reaction mechanism involves identifying the transition state (TS)—the highest energy point along the reaction pathway. researchgate.net Computational chemistry is uniquely suited to locate and characterize these transient structures. nih.govuni-muenchen.de While specific reaction modeling for this compound is sparse, studies on related compounds provide a framework. For example, research on the reaction of 3-oxo-3-phenylpropanethioamide with sulfur ylides has explored the formation of new heterocyclic compounds, a process that would proceed through distinct transition states. researchgate.net Similarly, computational studies on N-Cyclohexyl-3-phenylpropanethioamide have involved the calculation of transition states to understand its reactivity. core.ac.uk
A computational investigation into a reaction involving this compound would typically involve:
Reactant and Product Optimization: Determining the structures and energies of the starting materials and final products.
Transition State Search: Using algorithms like QST2/QST3 or Berny optimization to find the saddle point on the potential energy surface connecting reactants and products. researchgate.net
Frequency Analysis: Confirming the TS by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the minimum energy path from the transition state down to the reactants and products to ensure the correct pathway has been found.
Hydrogen bonding plays a critical role in the structure, function, and interaction of molecules. nih.gov The thioamide group (-C(S)NH₂) in this compound can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the sulfur atom). Computational analysis can quantify the strength and nature of these interactions. nih.govmdpi.com
Studies on analogous systems containing N-H···S intramolecular hydrogen bonds, such as 3-amino-propene thial, have been performed using DFT. chemrevlett.com These investigations use methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis to characterize the hydrogen bonds. chemrevlett.com
AIM analysis can calculate the electron density at the bond critical point between the hydrogen and the acceptor atom, providing a measure of bond strength.
NBO analysis can quantify the stabilization energy from the interaction between the lone pair orbital of the acceptor (sulfur) and the antibonding orbital of the donor bond (N-H). chemrevlett.com
For this compound, similar analyses could predict its ability to form dimers or interact with solvent molecules, which is crucial for understanding its behavior in solution. Computational studies show that hydrogen bond strengths are sensitive to the chemical environment, often being weaker in solution compared to the gas phase. chemrevlett.com
Table 3: Computational Analysis of N-H···S Hydrogen Bonding in an Analogue System Data based on findings for 3-amino-propene thial for illustrative purposes. chemrevlett.com
| Analysis Method | Parameter | Finding | Interpretation |
| DFT | Hydrogen Bond Energy (E_HB) | ~ -5 to -8 kcal/mol | Moderately strong intramolecular hydrogen bond |
| AIM | Electron Density (ρ) at BCP | 0.02 - 0.04 a.u. | Indicates a closed-shell, electrostatic interaction |
| NBO | Stabilization Energy (E⁽²⁾) | 4 - 10 kcal/mol | Significant charge transfer from S lone pair to σ*(N-H) |
Advanced Analytical Methodologies for 3 Phenylpropanethioamide Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for probing the molecular structure of 3-Phenylpropanethioamide at an atomic and functional group level.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed insights into the connectivity and spatial relationships of atoms within the this compound molecule, resolving the complexities often encountered in one-dimensional (1D) NMR spectra. nih.govlibretexts.orgiupac.org Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.
A COSY experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. For this compound, this would show correlations between the protons of the phenyl ring and the aliphatic chain, as well as within the propanethioamide moiety. For instance, the protons on the carbon adjacent to the phenyl group would show a correlation with the protons on the subsequent carbon in the chain.
Table 1: Hypothetical 2D NMR Correlations for this compound
| Proton (¹H) Signal | Correlated Proton (¹H) Signal (COSY) | Correlated Carbon (¹³C) Signal (HSQC) | Correlated Carbon (¹³C) Signals (HMBC) |
|---|---|---|---|
| Phenyl Protons | Other Phenyl Protons | Phenyl Carbons | Phenyl Carbons, Cα of propyl chain |
| α-CH₂ Protons | Phenyl Protons, β-CH₂ Protons | Cα | Phenyl Carbons, Cβ, Cγ (thioamide) |
| β-CH₂ Protons | α-CH₂ Protons, γ-NH₂ Protons | Cβ | Cα, Cγ (thioamide) |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound with high accuracy and for studying its fragmentation patterns. nih.govsemanticscholar.orgyoutube.com Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion, allowing for the calculation of the precise elemental formula.
When subjected to HRMS, this compound would be expected to produce a molecular ion peak corresponding to its exact mass. By analyzing the fragmentation pattern, the different structural components of the molecule can be identified. Common fragmentation pathways would likely involve the cleavage of the C-C bonds in the propyl chain and the C-S bond. The phenyl group would likely give rise to characteristic fragment ions.
Table 2: Predicted HRMS Fragmentation Data for this compound
| m/z (predicted) | Ion Formula | Description |
|---|---|---|
| [M+H]⁺ | C₉H₁₂NS⁺ | Protonated molecular ion |
| [M+Na]⁺ | C₉H₁₁NNaS⁺ | Sodium adduct |
| Varies | C₉H₁₁N⁺ | Loss of H₂S |
| Varies | C₇H₇⁺ | Tropylium ion from the phenylmethyl moiety |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.comresearchgate.net These two techniques are often complementary.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amide, C-H stretching of the aromatic and aliphatic portions, C=S stretching of the thioamide, and C-N stretching. The aromatic ring would also show characteristic bands in the fingerprint region.
Raman spectroscopy would also provide information about these functional groups. The C=S bond, in particular, often gives a strong Raman signal. The aromatic ring vibrations are also typically strong in the Raman spectrum.
Table 3: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| N-H (Amide) | Stretching | 3300-3500 | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 | 2850-2960 |
| C=S (Thioamide) | Stretching | 1050-1250 | 1050-1250 |
| C-N (Amide) | Stretching | 1400-1600 | 1400-1600 |
Chromatographic Separation and Trace Analysis
Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification at trace levels.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound in complex matrices. windows.netmdpi.comnih.gov The liquid chromatography step separates the compound from other components in the sample based on its physicochemical properties, such as polarity. The separated compound is then introduced into the mass spectrometer for detection and quantification.
A reversed-phase high-performance liquid chromatography (HPLC) method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a gradient elution. The mass spectrometer, typically a triple quadrupole, would be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
Table 4: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [M+H]⁺ m/z of this compound |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly if it is volatile or can be converted into a volatile derivative. mdpi.comnih.govnih.gov Due to the presence of the polar thioamide group, direct analysis of this compound by GC-MS might be challenging due to poor thermal stability and peak shape.
Therefore, a derivatization step is often necessary to increase the volatility and thermal stability of the analyte. researchgate.netresearchgate.net For this compound, derivatization could involve silylation of the amide protons. The resulting derivative can then be separated on a GC column, typically a non-polar or medium-polarity capillary column, and detected by the mass spectrometer. The mass spectrum of the derivative would show a characteristic molecular ion and fragmentation pattern, allowing for confident identification and quantification.
Table 5: Potential GC-MS Analysis of a Silylated Derivative of this compound
| Parameter | Condition |
|---|---|
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
High-Performance Liquid Chromatography (HPLC) with Specialized Modes (e.g., Ion Exclusion, Reversed-Phase)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. The versatility of HPLC allows for the use of specialized modes, such as reversed-phase and ion exclusion chromatography, to achieve optimal separation based on the physicochemical properties of the analyte and the sample matrix.
Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to nonpolar compounds like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is polar (typically a mixture of water with acetonitrile or methanol). The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. demarcheiso17025.comslideshare.net this compound, with its phenyl group, will exhibit significant hydrophobic character, leading to retention on a reversed-phase column. The elution is controlled by varying the proportion of the organic solvent in the mobile phase; a higher concentration of the organic solvent reduces the retention time.
A hypothetical RP-HPLC method for the analysis of this compound could involve a C18 column with gradient elution. The gradient would start with a higher percentage of aqueous buffer and gradually increase the percentage of acetonitrile. This approach ensures the elution of more polar impurities first, followed by the target analyte, providing good resolution. UV detection would be suitable, given the presence of the aromatic ring in the compound's structure.
Ion Exclusion Chromatography (IEC) is a specialized HPLC mode that separates compounds based on charge and size. consultantiso17025.comresearchgate.net This technique is particularly useful for separating neutral or slightly ionized molecules from highly charged ones. researchgate.net The stationary phase in IEC is an ion-exchange resin that has the same charge as the ions to be excluded. researchgate.net For a compound like this compound, which is a weak acid due to the thioamide group, IEC could be employed to separate it from strong acids or bases in a complex sample matrix. The separation is governed by the differential access of neutral and partially ionized molecules to the internal pore space of the stationary phase, a phenomenon known as Donnan exclusion. consultantiso17025.com Neutral and smaller molecules exhibit higher retention. consultantiso17025.com
The mobile phase in IEC is typically an aqueous solution, sometimes with a low concentration of a strong acid to control the ionization of the analytes. consultantiso17025.com The columns are often larger and longer to accommodate the necessary volume of resin for effective separation. researchgate.net
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Reversed-Phase HPLC | Ion Exclusion Chromatography |
| Stationary Phase | Octadecylsilane (C18), 5 µm | Sulfonated Polystyrene-Divinylbenzene Resin |
| Column Dimensions | 150 mm x 4.6 mm | 300 mm x 7.8 mm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | 5 mM Sulfuric Acid in Water |
| Elution Mode | Gradient: 5% B to 95% B in 20 min | Isocratic |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Column Temperature | 30 °C | 60 °C |
| Detection | UV at 254 nm | Refractive Index (RI) or UV at 210 nm |
| Injection Volume | 10 µL | 20 µL |
Principles of Analytical Method Validation and Quality Control
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. chromatographyonline.com It is a critical component of quality assurance in analytical laboratories, ensuring the reliability and accuracy of results. demarcheiso17025.comresearchgate.net
Fitness for Purpose and Method Specificity Studies
Fitness for purpose is a fundamental concept in method validation, signifying that a method is appropriate for the specific analytical problem it is designed to solve. eurachem.org The evaluation of fitness for purpose involves assessing various validation parameters to ensure the method meets the required performance criteria. eurachem.org
Method specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographyonline.comaltabrisagroup.com For chromatographic methods, specificity is demonstrated by achieving adequate separation between the peak of this compound and peaks of other substances. chromatographyonline.comscielo.br
Specificity studies often involve:
Forced Degradation: The sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. altabrisagroup.com The method must be able to separate the intact this compound from these degradation products. altabrisagroup.com
Analysis of Placebo and Spiked Samples: A placebo (a sample containing all components except the analyte) is analyzed to ensure no interference at the retention time of this compound. The placebo is then spiked with the analyte and potential impurities to confirm separation.
Table 2: Example of Specificity Study Design for this compound
| Condition | Purpose | Acceptance Criteria |
| Acid Hydrolysis (0.1 M HCl) | To generate acid-induced degradants. | Resolution > 2 between this compound and any degradation product. |
| Base Hydrolysis (0.1 M NaOH) | To generate base-induced degradants. | Peak purity index > 0.99 for the this compound peak. |
| Oxidation (3% H₂O₂) | To generate oxidative degradants. | No co-elution with known impurities. |
| Thermal Stress (80 °C) | To assess thermal stability. | Mass balance between 95% and 105%. |
| Photostability (ICH Q1B) | To assess light sensitivity. | No significant increase in unknown impurities. |
Measurement Uncertainty Quantification and Reporting
Measurement uncertainty is a parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand. dastmardi.ir It provides a quantitative indication of the quality of a measurement result. dastmardi.ireurachem.org Quantifying uncertainty is essential for making reliable comparisons against regulatory limits and for understanding the confidence in a reported value. dastmardi.ireurachem.org
The process of quantifying measurement uncertainty involves several steps:
Specify the Measurand: Clearly define what is being measured.
Identify Uncertainty Sources: Identify all potential sources of uncertainty in the analytical process. This can be visualized using a cause-and-effect (Ishikawa) diagram. nist.gov
Quantify Uncertainty Components: Estimate the magnitude of each uncertainty source. This can be done through statistical methods (Type A evaluation) or by other means such as expert judgment or data from certificates (Type B evaluation). nist.gov
Calculate Combined Uncertainty: Combine the individual uncertainty components to obtain a combined standard uncertainty (u_c). eurachem.org
Determine Expanded Uncertainty: Multiply the combined standard uncertainty by a coverage factor (k) to obtain an expanded uncertainty (U), which provides an interval within which the true value is believed to lie with a certain level of confidence. dastmardi.ireurachem.org
Uncertainty should be reported along with the measurement result, for example, as "x ± U units," where the reported uncertainty is the expanded uncertainty calculated using a specified coverage factor. dastmardi.ir
Inter-laboratory Proficiency Testing and Quality Assurance
Inter-laboratory proficiency testing (PT) is a crucial component of a laboratory's quality assurance program. consultantiso17025.comeurachem.org It involves the regular comparison of a laboratory's results with those of other laboratories by analyzing the same homogeneous sample. eurachem.orgisobudgets.com PT schemes are typically organized by an independent body. isobudgets.com
Participation in PT provides an objective assessment of a laboratory's performance and the reliability of its data. consultantiso17025.comeurachem.org It helps to:
Demonstrate the competence of the laboratory to accreditation bodies and clients. eas-eth.org
Identify potential problems with analytical methods or instrumentation.
Provide an external measure of the quality of a laboratory's internal quality control procedures. consultantiso17025.com
The results of a PT are usually evaluated against pre-established criteria, and the performance of each laboratory is often expressed as a Z-score, which indicates how far the laboratory's result is from the consensus value. isobudgets.com
Quality Assurance (QA) is a comprehensive system of management activities that ensures that the analytical work is of the required quality. It encompasses not only the analytical procedures themselves but also aspects like staff training, equipment calibration and maintenance, sample management, and documentation. Regular participation in PT is a key element of a robust QA system. eurachem.org
Investigation of Biological Activities and Biochemical Interactions
Proteomics Research Applications
Proteomics, the large-scale study of proteins, benefits immensely from chemical tools that can probe and perturb protein functions within a complex cellular environment. nih.govnih.gov 3-Phenylpropanethioamide and its derivatives are being explored for their potential in this arena.
Role as a Biochemical Probe in Proteomics Studies
Biochemical probes are essential for functional proteomics, enabling researchers to investigate protein interactions, identify enzyme activities, and elucidate cellular pathways. nih.gov The development of "function-first" proteomic strategies, which assess the global impact of small molecules on protein complexes, highlights the need for a diverse library of chemical probes. nih.gov
While direct research specifically detailing this compound as a widely used biochemical probe in proteomics is still emerging, the principles of activity-based protein profiling (ABPP) provide a framework for its potential application. ABPP utilizes reactive chemical probes to covalently label active enzymes in complex proteomes. Given the reactivity of the thioamide group, this compound derivatives could be designed as probes to target specific enzyme families, such as proteases or hydrolases. These probes often incorporate reporter tags like fluorophores or biotin (B1667282) for detection and purification of labeled proteins. nih.gov
The general strategy involves designing probes with three key components: a reactive group (like a modified thioamide), a linker, and a reporter tag. The specificity of the probe for a particular protein target can be tuned by modifying the phenylpropanethioamide scaffold. This approach allows for the identification of novel drug targets and the study of enzyme function in both healthy and diseased states. nih.gov
Enzyme Modulation and Inhibition Studies
The ability of small molecules to modulate or inhibit enzyme activity is a cornerstone of drug discovery and biochemical research. bioninja.com.aulibretexts.org this compound and related structures have shown promise in this area, particularly as enzyme inhibitors.
Characterization of Enzyme Inhibition Mechanisms
Enzyme inhibitors can act through various mechanisms, broadly classified as reversible or irreversible. libretexts.orglibretexts.org Reversible inhibitors, which include competitive, non-competitive, and uncompetitive types, form non-covalent bonds with the enzyme. bioninja.com.aumicrobenotes.com Irreversible inhibitors, on the other hand, typically form strong, covalent bonds with the enzyme, often at the active site. libretexts.org
Research on related compounds, such as 3-phenylpropenes, has provided insights into mechanism-based inhibition. For instance, a series of ring-substituted 3-phenylpropenes were found to be mechanism-based inhibitors of dopamine (B1211576) β-hydroxylase. nih.gov These inhibitors require enzymatic turnover to become activated, after which they inactivate the enzyme. The mechanism was proposed to involve the abstraction of a hydrogen atom to form a benzylic radical, which then leads to enzyme inactivation. nih.gov This type of detailed mechanistic study is crucial for understanding how a compound like this compound might interact with and inhibit specific enzymes.
The table below summarizes different types of enzyme inhibition:
| Inhibition Type | Description | Effect of Increasing Substrate |
| Competitive | Inhibitor resembles the substrate and binds to the active site. bioninja.com.aulibretexts.org | Inhibition can be overcome. bioninja.com.au |
| Non-competitive | Inhibitor binds to an allosteric site, changing the active site's conformation. bioninja.com.aumicrobenotes.com | Inhibition cannot be overcome. microbenotes.com |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. microbenotes.com | Inhibition is not reversed. |
| Irreversible | Inhibitor covalently binds to the enzyme, permanently inactivating it. libretexts.orglibretexts.org | Inhibition is permanent. libretexts.org |
Structure-Activity Relationship (SAR) Studies in Enzyme-Ligand Systems
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a molecule influences its biological activity. oncodesign-services.compharmacologymentor.com By systematically modifying the structure of a lead compound, researchers can identify key chemical features responsible for its potency and selectivity. oncodesign-services.com
For enzyme inhibitors, SAR studies involve synthesizing and testing a series of analogs with modifications to different parts of the molecule, such as the carbon skeleton, functional groups, and stereochemistry. oncodesign-services.com For example, in studies of androgen receptor ligands, it was found that electron-withdrawing substituents at specific positions of a phenyl ring significantly enhanced binding affinity. nih.gov Similarly, for this compound, modifications to the phenyl ring or the thioamide group would likely have a profound impact on its enzyme inhibitory activity.
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are often employed to complement experimental SAR studies. oncodesign-services.comnih.gov These techniques can predict the biological activity of new compounds and provide insights into the interactions between the inhibitor and the enzyme at a molecular level. nih.gov
Antimicrobial and Antiviral Activity at the Molecular Level
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. nih.gov Thioamides and related compounds are being investigated for their potential in this regard.
Mechanisms of Antibacterial Action
The antibacterial activity of a compound is determined by its ability to interfere with essential bacterial processes. frontiersin.orgvinmec.com Common mechanisms of antibiotic action include the inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, and metabolic pathways. frontiersin.orgvinmec.com
While specific studies on the antibacterial mechanism of this compound are not extensively documented in the provided results, the general principles of antibacterial action can be applied. For a compound to be effective, it must first penetrate the bacterial cell. The outer membrane of Gram-negative bacteria often presents a significant barrier to hydrophobic compounds. nih.gov The mechanism of action could involve the disruption of the cytoplasmic membrane's integrity, leading to leakage of cellular contents, or the inhibition of key intracellular enzymes. nih.govnih.gov
For instance, studies on other small molecules have shown that they can act as efflux pump inhibitors, preventing bacteria from expelling antibiotics and thus restoring their efficacy. mdpi.com Another potential mechanism is the inhibition of enzymes crucial for bacterial survival, such as those involved in DNA replication or folic acid metabolism. frontiersin.org The antibacterial activity of flavonoids, for example, is often attributed to their ability to inhibit nucleic acid synthesis and cytoplasmic membrane function. nih.gov Further research is needed to elucidate the specific molecular targets and mechanisms by which this compound exerts any potential antibacterial effects.
Mechanisms of Antifungal Action
While specific studies on the antifungal mechanism of this compound are not extensively detailed in the public domain, the general mechanisms of antifungal agents can provide a framework for understanding its potential modes of action. Antifungal drugs primarily target essential components of fungal cells, leading to either fungistatic (inhibition of growth) or fungicidal (killing of the cell) effects. mdpi.com
The primary targets for antifungal agents include the fungal cell membrane, cell wall, and nucleic acid synthesis. jptcp.comnih.gov Given that this compound contains a thioamide group, its potential antifungal actions could involve one or more of the following mechanisms:
Disruption of the Fungal Cell Membrane: A key component of the fungal cell membrane is ergosterol (B1671047). nih.gov Many antifungal drugs, such as azoles and polyenes, act by inhibiting the synthesis of ergosterol or by binding to it, which leads to altered membrane permeability and eventual cell death. mdpi.comnih.gov The thioamide moiety could potentially interact with enzymes involved in the ergosterol biosynthesis pathway.
Inhibition of Cell Wall Synthesis: The fungal cell wall, which is absent in mammalian cells, is a prime target for antifungal therapy. nih.gov Echinocandins, for example, inhibit the synthesis of β-(1,3)-D-glucan, a crucial component of the cell wall, resulting in osmotic instability and cell lysis. jptcp.comnih.gov It is conceivable that this compound could interfere with the enzymes responsible for cell wall maintenance.
Interference with Nucleic Acid and Protein Synthesis: Some antifungal agents act as antimetabolites, interfering with the synthesis of DNA, RNA, and proteins. nih.gov For instance, 5-fluorocytosine (B48100) inhibits macromolecular synthesis. nih.gov The thioamide group could potentially be involved in interactions that disrupt these fundamental cellular processes.
The following table summarizes the common mechanisms of antifungal action that could be relevant to this compound.
| Mechanism of Action | Primary Target | Potential Effect of this compound |
| Membrane Disruption | Ergosterol biosynthesis or direct binding | Inhibition of enzymes like 14α-demethylase, leading to ergosterol depletion. mdpi.comnih.gov |
| Cell Wall Inhibition | β-(1,3)-D-glucan synthesis | Non-competitive inhibition of β-(1,3)-D-glucan synthase. nih.gov |
| Nucleic Acid/Protein Synthesis Inhibition | DNA/RNA polymerases, ribosomes | Interference with the production of essential macromolecules. nih.gov |
Mechanisms of Antiviral Action
The antiviral mechanisms of this compound have not been specifically elucidated. However, based on the general principles of antiviral drug action, several potential pathways can be hypothesized. Antiviral drugs typically target specific stages of the viral life cycle to inhibit replication without harming the host cells. nfid.org
The viral life cycle can be broadly divided into the following stages, each presenting a potential target for antiviral intervention:
Attachment and Entry: The virus first attaches to the host cell surface and then enters the cell. wikipedia.org Entry inhibitors can block this initial step.
Uncoating: Once inside the host cell, the virus sheds its protein coat to release its genetic material. wikipedia.org
Viral Synthesis: The viral genome is replicated, and viral proteins are synthesized using the host cell's machinery. This stage is a common target for antivirals, including polymerase inhibitors. nih.govwikipedia.org
Assembly and Release: New virus particles are assembled and then released from the host cell to infect other cells. nih.gov Neuraminidase inhibitors, for example, prevent the release of new influenza virus particles. wikipedia.org
Given its chemical structure, this compound could potentially exert antiviral effects through various interactions. For instance, the thioamide group might interact with viral enzymes such as proteases or polymerases, which are crucial for viral replication. nih.gov Thioamides are known to be more reactive than their amide counterparts, which could enhance their interaction with viral targets. nih.gov
The potential antiviral mechanisms are outlined in the table below.
| Stage of Viral Life Cycle | Potential Target | Hypothesized Action of this compound |
| Attachment and Entry | Viral surface proteins or host cell receptors | Blocking the interaction required for viral entry. nfid.org |
| Uncoating | Viral capsid proteins | Preventing the release of the viral genome into the host cell cytoplasm. wikipedia.org |
| Viral Synthesis | Viral polymerases, proteases | Inhibiting the replication of the viral genome or the processing of viral proteins. nih.gov |
| Assembly and Release | Viral enzymes like neuraminidase | Preventing the formation of new infectious virions or their release from the host cell. wikipedia.org |
Pharmacophore Exploration in Drug Design Research
The thioamide motif is a recognized pharmacophore in medicinal chemistry, offering distinct properties compared to the more common amide group. nih.govnih.gov The exploration of this compound in drug design research would leverage these properties to interact with specific biological targets and develop novel chemical entities.
The interaction of a small molecule like this compound with a biological target is governed by various non-covalent forces. mdpi.com The nature and strength of these interactions determine the binding affinity and selectivity of the compound. Key molecular interactions include:
Hydrogen Bonding: The thioamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=S). nih.gov These interactions are crucial for the recognition of the ligand by the target protein.
Hydrophobic Interactions: The phenyl group of this compound provides a significant hydrophobic region that can interact with nonpolar pockets in a protein's active site. plos.org Optimizing these interactions can enhance binding affinity. plos.org
Pi-Sulfur Interactions: The sulfur atom in the thioamide group can participate in pi-sulfur interactions with aromatic residues in the protein, further stabilizing the complex. researchgate.net
The following table summarizes the potential molecular interactions of this compound.
| Interaction Type | Involving Group in this compound | Potential Interacting Residues in Target |
| Hydrogen Bond Donor | Thioamide N-H | Asp, Glu, Ser, Thr |
| Hydrogen Bond Acceptor | Thioamide C=S | Arg, Lys, His, Asn, Gln |
| Hydrophobic | Phenyl group, Propyl chain | Ala, Val, Leu, Ile, Phe, Trp, Met |
| Pi-Sulfur | Thioamide C=S | Phe, Tyr, Trp |
The incorporation of a thioamide motif, as seen in this compound, into new drug candidates is guided by several design principles aimed at improving the pharmacological profile of a molecule. mdpi.com Thioamides are often used as bioisosteric replacements for amides to overcome certain limitations of amide-containing drugs. nih.gov
Key design principles include:
Increased Proteolytic Stability: The thioamide bond is generally more resistant to cleavage by proteases than the amide bond, which can lead to a longer biological half-life. nih.gov
Altered Conformation: The substitution of oxygen with sulfur can lead to changes in the local conformation of the molecule, which may result in a better fit for the target binding site.
Enhanced Binding Affinity: The unique electronic and steric properties of the thioamide group can lead to stronger interactions with the target, including the potential for metal chelation. nih.govnih.gov
Modulation of Lipophilicity: The thioamide group can alter the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Isosteric replacement is a common strategy in drug design where a functional group is replaced by another group with similar steric and electronic properties to improve the compound's activity or reduce its toxicity. nih.gov For this compound, several isosteric analogues could be considered to probe the structure-activity relationship (SAR).
The most direct isosteric analogue is the corresponding amide, 3-Phenylpropanamide . Comparing the biological activity of these two compounds would directly highlight the impact of the sulfur-for-oxygen substitution. Other potential isosteres for the thioamide group include:
Amidine: May introduce a positive charge at physiological pH, potentially altering interactions with the target.
Ester or Thioester: These groups would have different hydrogen bonding capabilities and hydrolytic stability.
Ketone: The replacement of the NH group would remove a hydrogen bond donor.
The biochemical impact of these modifications would be assessed through in vitro and in vivo assays to determine changes in potency, selectivity, and pharmacokinetic properties. The table below lists some potential isosteric analogues and their anticipated biochemical impact.
| Compound Name | Isosteric Replacement | Anticipated Biochemical Impact |
| 3-Phenylpropanamide | Thioamide -> Amide | Altered hydrogen bonding capacity, potentially lower proteolytic stability. nih.gov |
| 3-Phenylpropanimidamide | Thioamide -> Amidine | Increased basicity, potential for salt bridge formation. |
| Ethyl 3-phenylpropanoate | Thioamide -> Ester | Loss of hydrogen bond donor, altered hydrolytic stability. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-Phenylpropanethioamide, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves thioacetylation of 3-phenylpropionamide using Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions. Purity validation employs high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure (C₉H₁₁NS). Melting point analysis (predicted 69.35°C) should be cross-verified experimentally .
Q. How is this compound characterized for its physicochemical properties?
- Answer : Key properties include:
- Density : ~1.1 g/cm³ (measured via pycnometry).
- Refractive Index : n²⁰D ≈ 1.61 (using an Abbe refractometer).
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen flow (10°C/min) to assess decomposition points.
Discrepancies between predicted (e.g., boiling point 294.3°C) and experimental values should be documented with calibration standards .
Q. What role does this compound play in proteomics research?
- Answer : It serves as a thioamide-based probe for studying protein-ligand interactions via X-ray crystallography or mass spectrometry. For example, it can mimic natural amide bonds to analyze enzyme active sites (e.g., cysteine proteases) while resisting hydrolysis .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported bioactivity data for this compound derivatives?
- Answer : Contradictions often arise from variations in assay conditions (e.g., pH, solvent polarity). A systematic approach includes:
- Control Groups : Use positive/negative controls (e.g., known protease inhibitors).
- Replicates : Minimum triplicate measurements with statistical validation (p < 0.05 via ANOVA).
- Meta-Analysis : Cross-reference data from PubChem, ECHA, and DSSTox to identify outliers .
Q. What strategies optimize the synthesis of thiophene derivatives from this compound for organic semiconductors?
- Answer : Key steps:
- Cyclization : Use iodine/chloranil in DMF at 80°C to form thiophene rings.
- Purification : Gradient column chromatography (hexane:ethyl acetate 4:1) to isolate isomers.
- Validation : UV-Vis spectroscopy (λmax 300–400 nm) and cyclic voltammetry to assess HOMO-LUMO gaps for OFET applications .
Q. How do steric and electronic effects of the phenyl group in this compound influence its reactivity in organometallic catalysis?
- Answer : The phenyl group’s electron-withdrawing nature enhances electrophilicity at the thioamide sulfur, facilitating coordination to transition metals (e.g., Pd, Ni). Steric hindrance can be quantified via X-ray crystallography or DFT calculations (B3LYP/6-31G* basis set) to map binding affinities .
Q. What are the challenges in reconciling computational predictions (e.g., LogP, solubility) with experimental data for this compound?
- Answer : Discrepancies arise from force field limitations in molecular dynamics simulations. Mitigation strategies:
- Experimental LogP : Measure via shake-flask method (octanol-water partition).
- Solubility : Use dynamic light scattering (DLS) to detect aggregation.
- Validation : Compare with PubChem’s Predicted LC-MS/MS data .
Methodological Guidelines
- Data Reporting : Follow the Journal of Clinical Practice and Research standards:
- Report means ± SD to one decimal beyond instrument precision (e.g., 69.4 ± 0.3°C).
- Define statistical significance (p < 0.05) explicitly .
- Ethical Compliance : For studies involving biological systems, include IRB approval details and informed consent protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
